molecular formula C10H10BrF2NOS B1415793 (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone CAS No. 2020301-61-3

(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone

Katalognummer: B1415793
CAS-Nummer: 2020301-61-3
Molekulargewicht: 310.16 g/mol
InChI-Schlüssel: XRFBNHJLBZXERK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone is a versatile chemical compound used in various scientific research fields. Its unique structure allows it to participate in diverse chemical reactions and interactions, making it valuable in drug discovery and material synthesis.

Wirkmechanismus

Target of Action

A structurally similar compound, (+)-5-(5-bromothiophen-3-yl)-5-methyl-4-oxo-4,5-dihydro-furan-2-carboxylic acid, has been reported to interact with gpr109b , a G-protein coupled receptor involved in lipid metabolism .

Mode of Action

Based on its potential interaction with gpr109b , it might inhibit forskolin-induced cAMP generation , thereby modulating cellular signaling pathways.

Biochemical Pathways

Given its potential interaction with gpr109b , it might influence lipid metabolism and related signaling pathways.

Result of Action

Based on its potential interaction with gpr109b , it might modulate cellular signaling pathways, potentially influencing lipid metabolism.

Vorbereitungsmethoden

The synthesis of (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone typically involves multi-step organic synthesis techniques. The process begins with the preparation of the thiophene and piperidine derivatives, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as chromatography and spectrometry for purification .

Analyse Chemischer Reaktionen

(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and other substitution reactions can occur using reagents like halogens or nucleophiles under appropriate conditions.

These reactions often result in the formation of derivatives with modified functional groups, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. It is related to a class of thiophene carboxamide derivatives that have been shown to act as inhibitors of specific enzymes involved in inflammatory processes, particularly IKK-2 (IκB kinase 2) . The inhibition of IKK-2 has implications for treating diseases characterized by excessive inflammation, such as autoimmune disorders and certain cancers.

Anti-inflammatory Properties

Research indicates that compounds similar to (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone can modulate the NF-kB signaling pathway, which is crucial in regulating immune responses and inflammation . By inhibiting this pathway, the compound may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

Drug Development

The synthesis of this compound has been explored in various studies aimed at developing new pharmacological agents. Its structure allows for modifications that can enhance its efficacy and selectivity towards target enzymes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its therapeutic potential. Modifications to the thiophene ring or the piperidine moiety can lead to variations in biological activity. For instance, altering the halogen substituents or introducing additional functional groups may improve binding affinity to target proteins .

In Vivo Studies

Preclinical studies involving animal models have demonstrated the anti-inflammatory effects of thiophene derivatives similar to this compound. For example, studies have shown significant reductions in inflammatory markers following treatment with these compounds .

Summary Table of Applications

Application AreaDescriptionReferences
Anti-inflammatoryInhibition of IKK-2 leading to reduced inflammation and cytokine production
Drug developmentPotential for modification to enhance pharmacological properties
Preclinical studiesDemonstrated efficacy in reducing inflammatory markers in animal models
Clinical implicationsAnalog compounds show promise in treating autoimmune diseases

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone stands out due to its unique combination of the thiophene and piperidine moieties, which confer distinct chemical properties and reactivity. Similar compounds include:

  • (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanol
  • (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methane
  • (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanoic acid.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications.

Biologische Aktivität

The compound (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

  • IUPAC Name: this compound
  • Molecular Formula: C10H10BrF2NOS
  • Molecular Weight: 305.25 g/mol
  • CAS Number: 2020301-61-3

Research indicates that compounds similar to this compound may act as inhibitors of specific protein targets involved in cancer progression. For instance, KIF18A is a kinesin motor protein implicated in chromosomal instability (CIN), a hallmark of various aggressive cancers. Inhibitors targeting KIF18A have shown potential in selectively inducing apoptosis in cancer cells characterized by CIN, particularly those with TP53 mutations .

Pharmacological Effects

  • Anticancer Activity:
    • In preclinical studies, compounds that inhibit KIF18A have demonstrated significant anti-tumor effects in models of high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC). These studies revealed that KIF18A inhibitors could effectively activate the mitotic checkpoint and selectively kill chromosomally unstable cancer cells without adversely affecting normal human bone marrow cells .
  • Selectivity and Safety:
    • The selectivity of KIF18A inhibitors for cancer cells over normal cells suggests a favorable safety profile. In vitro assessments indicated minimal cytotoxicity to human foreskin fibroblast cells compared to traditional chemotherapeutics like paclitaxel and doxorubicin .

Case Study 1: KIF18A Inhibition in Cancer Models

In a comprehensive study involving various cancer cell lines, KIF18A inhibitors were evaluated for their effectiveness against TP53-mutant HGSOC and TNBC cells. The results highlighted:

  • EC50 Values: The half-maximal effective concentration values for the inhibitors ranged from 0.021 µM to 0.047 µM, indicating potent activity against these cancer types .
  • Mechanistic Insights: Treatment with KIF18A inhibitors led to increased levels of cyclin B1 and cleaved PARP, indicative of induced apoptosis and cell cycle arrest .

Case Study 2: Selectivity in Normal Cells

Further investigations into the effects of KIF18A inhibitors on normal human cells revealed:

  • Minimal Impact on Bone Marrow Cells: Ex vivo treatments showed that these inhibitors did not significantly reduce cellularity in human bone marrow mononuclear cells, contrasting with other anti-mitotic agents .
  • Durability of Response: Cells previously exposed to KIF18A inhibitors exhibited a sustained reduction in growth potential, suggesting long-lasting effects post-treatment .

Data Table: Summary of Biological Activities

Activity TypeEffectiveness (EC50)Targeted Cancer TypesSafety Profile
Anticancer Activity0.021 - 0.047 µMHGSOC, TNBCMinimal impact on bone marrow cells
Induction of ApoptosisYesTP53-mutant cell linesDistinct from traditional agents
Cell Cycle ArrestYesChromosomally unstable cancersFavorable safety margin

Eigenschaften

IUPAC Name

(5-bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NOS/c11-8-5-7(6-16-8)9(15)14-3-1-10(12,13)2-4-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFBNHJLBZXERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CSC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone
Reactant of Route 2
Reactant of Route 2
(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone
Reactant of Route 3
Reactant of Route 3
(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone
Reactant of Route 4
(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone
Reactant of Route 5
(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone
Reactant of Route 6
(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.